2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate is an organic compound with the molecular formula C23H44O4 It is a derivative of lauric acid, featuring a dioxane ring substituted with an ethylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate typically involves the esterification of lauric acid with 2-(1-ethylpentyl)-1,3-dioxane. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dioxane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Lauric acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate involves its interaction with molecular targets through its ester and dioxane functional groups. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. In biological systems, it may interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethylpentyl)-1,3-dioxane: A precursor in the synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate.
Lauric Acid: The parent compound from which the laurate ester is derived.
2-(1-Ethylpentyl)-1,3-dioxolan-4-yl methyl laurate: A structurally similar compound with a dioxolane ring instead of a dioxane ring.
Uniqueness
This compound is unique due to its specific combination of a dioxane ring and laurate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
97552-68-6 |
---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2-heptan-3-yl-1,3-dioxan-5-yl) dodecanoate |
InChI |
InChI=1S/C23H44O4/c1-4-7-9-10-11-12-13-14-15-17-22(24)27-21-18-25-23(26-19-21)20(6-3)16-8-5-2/h20-21,23H,4-19H2,1-3H3 |
InChI Key |
IKKWBFMGTZBQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1COC(OC1)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.